Methioninamide
Overview
Description
Methioninamide is an amino acid amide that is L-methionine in which the carboxy OH group is replaced by NH2 . It is an amino acid amide and a L-methionine derivative .
Synthesis Analysis
Methionine is an amino acid that humans and farm animals must derive from food. This metabolite, a tightly regulated resource in ecosystems, has become a mass commodity in the global economy, with well over 1 million tons being produced annually from petroleum to fortify livestock feed . Synthetic methionine is mainly produced by petrochemical synthesis in the bioavailable chemical forms of DL-methionine and α-hydroxy analogues .Molecular Structure Analysis
The molecular formula of Methioninamide is C5H12N2OS . The IUPAC name is (2 S )-2-amino-4-methylsulfanylbutanamide . The InChI is InChI=1S/C5H12N2OS/c1-9-3-2-4 (6)5 (7)8/h4H,2-3,6H2,1H3, (H2,7,8)/t4-/m0/s1 . The InChIKey is GSYTVXOARWSQSV-BYPYZUCNSA-N . The Canonical SMILES is CSCCC (C (=O)N)N and the Isomeric SMILES is CSCC [C@@H] (C (=O)N)N .Chemical Reactions Analysis
Methionine’s impact on physiology goes beyond its role in initiation of translation and incorporation in proteins. Many of its metabolites have a major influence on cellular functions including epigenetic regulation, maintenance of redox balance, polyamine synthesis, and phospholipid homeostasis .Physical And Chemical Properties Analysis
The molecular weight of Methioninamide is 148.23 g/mol .Scientific Research Applications
Methionine Production and Industrial Applications
Methioninamide is closely related to methionine, an essential amino acid with significant applications in industry and healthcare. T. Willke (2014) reviewed the production of methionine, emphasizing fermentation processes from natural biological sources. The review detailed analytical methods for methionine determination and its applications in feed, food, pharmacy, and medicine, highlighting the role and activities of global methionine manufacturers and current market data (Willke, 2014).
Methioninamide in Medical Imaging
Methioninamide's analogue, 11C-methionine (MET), is used in PET imaging of brain tumors due to its characteristics, offering high detection rates and good lesion delineation. A. Glaudemans et al. (2013) provided a comprehensive overview of MET PET's role in imaging cerebral gliomas, including its use in diagnostic accuracy, grading, prognosis, tumor extent assessment, biopsy, radiotherapy planning, and differentiating between tumor recurrence and radiation necrosis (Glaudemans et al., 2013).
Methionine in Anticancer Research
Recombinant methioninase (rMETase) targeting methionine (MET) overuse in cancer cells demonstrated efficacy in arresting tumor growth in a patient-derived orthotopic xenograft (PDOX) model of BRAF-V600E mutant melanoma. K. Kawaguchi et al. (2018) reported that oral recombinant methioninase (o-rMETase) was significantly more effective than intra-peritoneal administration (ip-rMETase) in inhibiting tumor growth, indicating the potential of clinical development of o-rMETase as an agent for chronic cancer therapy and prevention (Kawaguchi et al., 2018).
Methionine in Agriculture and Food Science
Methionine plays a crucial role in various fields, including agriculture and food science. H. Boubakri et al. (2013) demonstrated that methionine induces hydrogen peroxide (H2O2) generation and upregulates defense-related genes, suggesting its role as an elicitor in grapevine and its effect on reducing Plasmopara viticola infection (Boubakri et al., 2013).
Methionine in Biomedical Applications
Methionine, due to its versatile features, holds immense potential for biomedical applications. J. Liu et al. (2021) systematically summarized the progress in methionine-based strategies for biomedical applications, detailing its unique structural characteristics, disordered metabolic state in tumor cells, and the efficacy of its metabolic derivative, S-adenosylmethionine (SAM), in treating liver diseases. They also suggested that Met-restriction therapy might be a promising approach to treat COVID-19 (Liu et al., 2021).
Safety And Hazards
Future Directions
Availability of the amino acid methionine shows remarkable effects on the physiology of individual cells and whole organisms. For example, most cancer cells, but not normal cells, are hyper dependent on high flux through metabolic pathways connected to methionine, and diets restricted for methionine increase healthy lifespan in model organisms .
properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYTVXOARWSQSV-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940971 | |
Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methioninamide | |
CAS RN |
4510-08-1, 19298-72-7 | |
Record name | L-Methioninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4510-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methioninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methioninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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